molecular formula C18H27N3O3S B5601087 (4R)-1-(2,2-dimethylpropanoyl)-N-ethyl-4-[(3-thienylacetyl)amino]-L-prolinamide

(4R)-1-(2,2-dimethylpropanoyl)-N-ethyl-4-[(3-thienylacetyl)amino]-L-prolinamide

Cat. No.: B5601087
M. Wt: 365.5 g/mol
InChI Key: ICNMZYRJSHZXLV-KGLIPLIRSA-N
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Description

(4R)-1-(2,2-dimethylpropanoyl)-N-ethyl-4-[(3-thienylacetyl)amino]-L-prolinamide is a useful research compound. Its molecular formula is C18H27N3O3S and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.17731291 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Catalysis

Prolinamide derivatives, including those derived from L-proline, have been actively studied for their role in catalyzing direct aldol reactions. These compounds demonstrate moderate to high enantioselectivities in various aldol reactions, suggesting potential applications in the synthesis of chiral molecules. For instance, L-prolinamides prepared from L-proline and aliphatic or aromatic amines have shown to catalyze direct aldol reactions, achieving enantioselectivities of up to 93% ee for aromatic aldehydes and more than 99% ee for aliphatic aldehydes (Tang et al., 2004).

Anticancer Activity

Some prolinamide derivatives exhibit notable cytotoxic and antimicrobial activities, indicating their potential in developing new anticancer agents. Research on substituted N-(4′-nitrophenyl)-L-prolinamides has uncovered compounds with significant tumor inhibitory activities against human carcinoma cell lines, underscoring the antiproliferative efficacies of L-prolinamides (Osinubi et al., 2020).

Synthesis of Dipeptides

The synthesis of novel 2H-azirin-3-amines demonstrates the versatility of prolinamide derivatives in peptide synthesis. These compounds have been used as building blocks for dipeptides, showcasing the utility of prolinamide derivatives in the synthesis of complex organic molecules (Breitenmoser et al., 2001).

Organocatalysis

Prolinamide derivatives have also been employed as organocatalysts in various chemical reactions, including the asymmetric transfer hydrogenation of ketones. This application is of significant interest in the synthesis of chiral alcohols, which are valuable in the pharmaceutical industry (J. T. F. and & A. Lavoie, 2001).

Properties

IUPAC Name

(2S,4R)-1-(2,2-dimethylpropanoyl)-N-ethyl-4-[(2-thiophen-3-ylacetyl)amino]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-5-19-16(23)14-9-13(10-21(14)17(24)18(2,3)4)20-15(22)8-12-6-7-25-11-12/h6-7,11,13-14H,5,8-10H2,1-4H3,(H,19,23)(H,20,22)/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNMZYRJSHZXLV-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(CN1C(=O)C(C)(C)C)NC(=O)CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1C[C@H](CN1C(=O)C(C)(C)C)NC(=O)CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.